3-Chloro-2-isopropoxypyridine-4-boronic acid
Description
Properties
IUPAC Name |
(3-chloro-2-propan-2-yloxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(10)6(9(12)13)3-4-11-8/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYSIEFEZIZESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC(C)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001191727 | |
| Record name | Boronic acid, B-[3-chloro-2-(1-methylethoxy)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-71-6 | |
| Record name | Boronic acid, B-[3-chloro-2-(1-methylethoxy)-4-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-2-(1-methylethoxy)-4-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001191727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Sequential Halogenation and Lithiation-Boronation
Route :
- 2-Isopropoxypyridine Synthesis
C3 Chlorination
C4 Bromination
Boronic Acid Installation
Advantages : Scalable for gram-scale production.
Limitations : Low regioselectivity in chlorination step; boronic acid isolation complicated by zwitterionic character.
Method 2: Grignard-Mediated Boronylation of 4-Bromo Precursors
Route :
Magnesium-Halogen Exchange
- Reagent: i-PrMgCl·LiCl (1.3 eq, THF, -40°C, 30 min)
Boronation
- Reagent: ClB(Ni-Pr₂)₂ (1.2 eq, -40°C → 25°C, 4 h)
- Intermediate: 4-(Diisopropylamino)borane adduct
Hydrolysis
Critical Parameters :
- Temperature control (<-30°C during exchange) prevents boronic acid degradation.
- Anhydrous THF essential for Grignard stability.
Advantages : Higher yield than lithiation methods; avoids cryogenic conditions.
Method 3: Suzuki-Miyaura Coupling with Pinacol Boronate
Route :
- Pinacol Ester Synthesis
- Substrate: 3-Chloro-2-isopropoxy-4-iodopyridine
- Reagents: Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (2 eq), dioxane, 80°C, 12 h
- Yield: 82%
- Acid Hydrolysis
- Conditions: 6N HCl, THF/H₂O (1:1), 25°C, 3 h
- Yield: 91%
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | <3% decomposition |
| Solvent | Dioxane | 15%↑ vs. toluene |
| Hydrolysis Time | 3 h | Maximizes recovery |
Advantages : Air-stable boronate intermediates simplify handling.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-isopropoxypyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-isopropoxypyridine-4-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-isopropoxypyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where the nucleophile displaces the chlorine atom.
Comparison with Similar Compounds
Comparison with Structural Analogs
The reactivity and applications of 3-chloro-2-isopropoxypyridine-4-boronic acid are influenced by its substitution pattern. Below is a detailed comparison with key analogs:
Substituent Effects: Isopropoxy vs. Methoxy
3-Chloro-2-methoxypyridine-4-boronic acid (CAS: 957060-88-7, MW: 187.4 g/mol):
Positional Isomerism
2-Chloro-6-isopropoxypyridine-4-boronic acid (CAS: 2377609-76-0):
Boronic Acid Position Variants
- 2-Chloro-4-Methoxypyridine-3-boronic acid (CAS: 1072946-19-0, MW: 187.39 g/mol):
Functional Group Replacements
- (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid (CAS: 871332-65-9):
Data Table: Key Structural and Commercial Attributes
Biological Activity
3-Chloro-2-isopropoxypyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits unique structural features, including a chloro substituent and an isopropoxy group on the pyridine ring, which contribute to its reactivity and biological interactions.
- Molecular Formula : C11H14BClN2O3
- Molecular Weight : 215.44 g/mol
The presence of the boronic acid functional group is significant as it allows for interactions with various biological molecules, particularly enzymes.
Boronic acids, including this compound, are known to interact with enzymes through reversible covalent bonding. This interaction is often utilized in the inhibition of proteases and kinases. The specific mechanism involves the formation of a covalent bond between the boron atom and a hydroxyl group on the enzyme, which can lead to inhibition of enzymatic activity.
Biological Activities
Research indicates that this compound may possess several biological activities:
-
Enzyme Inhibition :
- Studies have shown that boronic acids can inhibit serine proteases, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
- The specific stereochemistry of boronic acids can influence their inhibitory effects, with certain configurations being more effective than others.
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound may exhibit antimicrobial activity, although detailed studies are required to establish its efficacy against specific pathogens.
-
Potential Anticancer Activity :
- Boronic acids have been explored for their potential in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other boronic acid derivatives to understand its unique properties better:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-3-fluoropyridine-4-boronic acid | C10H9BClFNO2 | Contains fluorine instead of isopropoxy group |
| 5-Chloro-2-isopropoxypyridine-4-boronic acid | C11H14BClN2O3 | Similar structure but different substitution |
| 3-Bromo-2-isopropoxypyridine-4-boronic acid | C11H14BBrN2O3 | Bromine substituent instead of chlorine |
The variations in substituents significantly influence the reactivity and biological activity of these compounds.
Case Studies and Research Findings
- Inhibition Studies : A study on the structure-activity relationship (SAR) of boronic acids highlighted the importance of substituent positioning on the pyridine ring for effective enzyme inhibition. The study found that modifications could enhance binding affinity and specificity towards target enzymes .
- Computational Modeling : Computational studies have been employed to predict the interactions between boronic acids and biological targets such as insulin. These models suggest that structural modifications can lead to improved binding affinities, indicating potential therapeutic applications .
- Synthesis and Reactivity : The synthesis of this compound involves multiple steps, typically starting from commercially available pyridine derivatives. Its reactivity in cross-coupling reactions has been documented, showcasing its utility in organic synthesis .
Q & A
Q. What are the key structural features and spectroscopic characterization methods for 3-Chloro-2-isopropoxypyridine-4-boronic acid?
- Methodological Answer : The compound’s structure includes a pyridine ring substituted with chlorine at position 3, an isopropoxy group at position 2, and a boronic acid moiety at position 3. Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
- Mass Spectrometry : High-resolution MS to verify molecular weight (187.39 g/mol) and fragmentation patterns .
- FTIR : Identify B–O and C–Cl bond vibrations (e.g., ~1350 cm for B–O stretch) .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with 3-chloro-2-isopropoxypyridine. Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl) in THF at 80°C .
- Step 2 : Optimize reaction time (typically 12–24 hrs) and monitor via TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Boronic acids hydrolyze in aqueous media. Store under inert gas (N or Ar) at –20°C in anhydrous solvents (e.g., dry DMSO or THF) .
- Thermal Stability : Decomposition occurs above 95°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring influence the reactivity of the boronic acid group in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The electron-withdrawing Cl and isopropoxy groups activate the boronic acid for coupling with aryl halides. Use DFT calculations (e.g., Gaussian) to map electron density distribution and predict regioselectivity .
- Experimental Validation : Compare coupling rates with para-substituted aryl halides under standardized conditions (Pd(OAc), NaCO, DME/HO) .
Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound?
- Methodological Answer :
- Data Reconciliation : If X-ray results (e.g., bond lengths from SHELXL ) conflict with DFT-optimized geometries, re-examine crystal packing effects or solvent interactions.
- Refinement Protocols : Use ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding networks .
Q. How can mechanistic studies elucidate the role of this compound in tandem reactions (e.g., one-pot borylation/coupling)?
- Methodological Answer :
- Kinetic Profiling : Use in situ B NMR to track boronic acid intermediate formation.
- Isotopic Labeling : Introduce C or N labels to trace reaction pathways .
Q. What are the implications of steric hindrance from the isopropoxy group on catalytic efficiency in metal-mediated reactions?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with smaller alkoxy groups (e.g., methoxy) and compare turnover frequencies in Pd-catalyzed reactions.
- Steric Maps : Generate Tolman cone angles or % buried volume calculations to quantify steric effects .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 8.30 (d, J=5.4 Hz, H-5), 4.70 (m, OCH(CH)) | |
| C NMR | δ 163.2 (C-B), 148.5 (C-Cl) | |
| HRMS | m/z 187.39 (M+H) |
Table 2 : Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc) | 85% |
| Base | NaCO | 78% |
| Solvent | DME/HO (3:1) | 90% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
